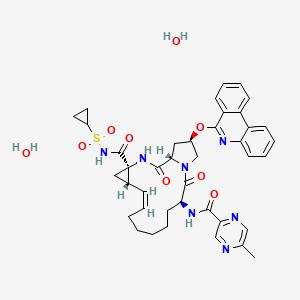
(1-Aminobutan-2-yl)dimethylamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-Aminobutan-2-yl)dimethylamine dihydrochloride” is a chemical compound with the CAS Number: 859080-58-3 . It has a molecular weight of 189.13 and its IUPAC name is N2,N~2~-dimethyl-1,2-butanediamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H16N2.2ClH/c1-4-6(5-7)8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H . This code provides a specific description of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Synthetic Chemistry : Research on the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine as hydrochlorides from cyclopropylacetylene showcases the exploration of novel synthetic routes and the production of derivatives for further chemical studies (Kozhushkov et al., 2010).
Biochemical and Health-related Applications
- Metabolomics and Genetic Analysis : A metabolite quantitative trait locus (mQTL) study in humans identified genetic regions associated with the concentrations of various metabolites, including dimethylamine, highlighting the genetic influences on metabolic pathways and potential implications for disease risk and pharmacogenomics (Nicholson et al., 2011).
Environmental and Analytical Applications
- Detection of Carbonyl Compounds : The development of a new molecular probe for the trace measurement of carbonyl compounds in water samples demonstrates the application of amino-functionalized compounds in environmental monitoring and analysis (Houdier et al., 2000).
Biotechnological Applications
- Production of Biofuels : Research into the anaerobic production of 2-methylpropan-1-ol (isobutanol) at theoretical yield in Escherichia coli through engineered pathways, including the modification of enzymes to utilize NADH, shows the potential for bio-based chemical production leveraging amino acid derivatives (Bastian et al., 2011).
Material Science and Engineering
- Adsorption and Decolorization : The characterization of pore-expanded amino-functionalized mesoporous silicas for the adsorption of sulphonated azo dyes from wastewater underscores the environmental applications of amino-functionalized compounds in pollution control and water treatment (Yang & Feng, 2010).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-N,2-N-dimethylbutane-1,2-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2.2ClH/c1-4-6(5-7)8(2)3;;/h6H,4-5,7H2,1-3H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWJTZUGIAWJMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN)N(C)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2,5-Dibromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B1518659.png)

![11,12-Bis[1,3-dihydro-3-(i-propyl)-2H-benzimidazol-2-ylidene-3-methylene]-9,10-dihydro-9,10-ethanoanthracene](/img/structure/B1518661.png)



![L-[3-13C]rhamnose monohydrate](/img/structure/B1518676.png)


![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B1518680.png)

![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)
